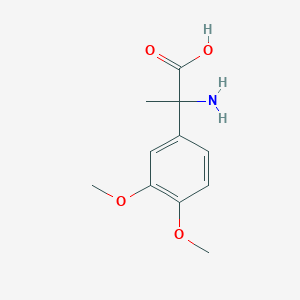

2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid

Description

Propriétés

IUPAC Name |

2-amino-2-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(13)14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRXIPHXYKGISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3,4-dimethoxyphenyl)propanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-2-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.

Applications De Recherche Scientifique

Neuroscience Research

Neuroprotective Effects

Research indicates that 2-amino-2-(3,4-dimethoxyphenyl)propanoic acid exhibits potential neuroprotective effects. It is being investigated for its ability to mitigate the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neurotransmitter systems suggests a role in enhancing neuronal survival and function .

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting the central nervous system (CNS). Its structure allows for modifications that can lead to the development of drugs aimed at treating psychiatric disorders and neurodegenerative conditions. The compound is also being explored for its potential antiviral and anticancer activities .

Biochemical Studies

Amino Acid Metabolism Investigation

Researchers utilize this compound to study amino acid metabolism and its implications in metabolic disorders. The compound's properties facilitate investigations into how amino acids influence cellular functions and metabolic pathways .

Natural Product Synthesis

Synthesis of Therapeutic Agents

The compound is employed in the synthesis of complex natural products, aiding in the discovery of new therapeutic agents. Its structural versatility makes it a valuable building block for creating novel compounds with potential medicinal properties .

Analytical Chemistry

Standardization in Research

In analytical chemistry, this compound is used as a standard to quantify similar compounds. This application ensures accuracy in research and quality control processes within laboratories .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neuroscience Research | Investigated for neuroprotective effects against neurodegenerative diseases |

| Pharmaceutical Development | Key intermediate for CNS-targeting drugs; potential antiviral and anticancer properties |

| Biochemical Studies | Used to study amino acid metabolism and cellular functions |

| Natural Product Synthesis | Aids in synthesizing complex natural products for therapeutic discovery |

| Analytical Chemistry | Serves as a standard for quantifying similar compounds in research |

Mécanisme D'action

The mechanism of action of 2-amino-2-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act on aromatic-amino-acid aminotransferase, influencing the metabolism of aromatic amino acids . Additionally, its ability to induce γ-globin gene expression suggests a role in modulating gene expression pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Key analogs differ in substituent positions, functional groups, and stereochemistry, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Impact of Substituents on Properties

- Methoxy vs. Hydroxy Groups :

Methoxy groups (e.g., in the target compound) enhance lipophilicity and membrane permeability but reduce solubility compared to hydroxylated analogs like DOPA. This trade-off influences pharmacokinetics and target binding . - Amino Group Positioning: The α-amino group in the target compound enables hydrogen bonding with biological targets, unlike non-amino analogs such as 3-(3,4-dimethoxyphenyl)propanoic acid. This difference may explain its CNS activity .

Analytical and Pharmacological Comparisons

- Detection Methods: The target compound and its analogs are detectable via MRM transitions in mass spectrometry. For example, 3-(3,4-dimethoxyphenyl)propanoic acid shows an MRM transition of 209 > 150, distinct from DOPA’s 289 > 245 .

Activité Biologique

2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid (often referred to as a derivative of the amino acid structure) has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily noted for its role as a non-ionic organic buffering agent in biological systems, particularly in cell cultures, where it maintains a pH range conducive to cellular activities . This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of two methoxy groups on a phenyl ring attached to a propanoic acid backbone. The synthesis typically involves straightforward organic reactions that can be optimized for yield and purity. For instance, methods include the reaction of appropriate amines with substituted phenylpropanoic acids under controlled conditions to produce the desired compound .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 0.12 mg/mL against HCT-116 colorectal cancer cells .

- Mechanism of Action : The compound's mechanism appears to involve the modulation of heat shock proteins (HSPs), particularly TRAP1 and HSP90, which are critical in cancer cell survival and proliferation. By inhibiting these proteins, the compound induces apoptosis in cancer cells, leading to reduced tumor growth .

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 0.12 | HSP90/TRAP1 inhibition |

| Derivative 7a | HeLa | 0.69 | Apoptosis induction |

| Derivative 7g | Non-cancerous (HEK-293) | >0.81 | Selective toxicity |

2. Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may also exhibit neuroprotective properties. These effects are mediated through modulation of glutamate receptors, which play a crucial role in neuronal signaling and plasticity . The compound's ability to act as a modulator could potentially lead to therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : A study involving mice models treated with derivatives showed significant reductions in tumor size when administered with low doses over extended periods. The study concluded that these compounds could serve as adjunct therapies alongside traditional chemotherapy .

- Case Study 2 : Another investigation focused on the neuroprotective effects observed in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death compared to untreated controls .

Q & A

Q. What are the common synthetic routes for 2-amino-2-(3,4-dimethoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Strecker Synthesis : Reacting 3,4-dimethoxybenzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the α-aminonitrile intermediate. Acidic or basic hydrolysis converts this to the target compound .

- Chiral Resolution : Use of (R)- or (S)-mandelic acid derivatives to resolve enantiomers via diastereomeric salt formation, critical for obtaining enantiopure samples .

- Optimization Tips : Control pH during hydrolysis (pH 7–9) to minimize racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR : Assign peaks using ¹H (400 MHz, DMSO-d₆) and ¹³C NMR. Key signals include δ 3.75–3.85 (methoxy groups) and δ 1.65–1.80 (CH₃ in propanoic acid). Compare with analogs like 2-(4-ethylphenyl)propanoic acid (δ 1.25 for CH₂CH₃) .

- X-ray Crystallography : Crystals grown via slow evaporation (ethanol/water, 1:1) yield monoclinic systems. Bond angles (e.g., C4–N1–C1 = 114.2°) and torsion angles (e.g., N2–C4–N1–C1 = -1.4°) confirm stereochemistry .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 255.3) verifies molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?

Methodological Answer:

- Scenario : Observed NMR chemical shifts conflict with X-ray-derived bond lengths.

- Resolution Steps :

- Verify Sample Purity : Use HPLC (≥98% purity threshold) to rule out impurities .

- Dynamic Effects : Conduct variable-temperature NMR to detect conformational exchange (e.g., methoxy group rotation) .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to identify static vs. dynamic discrepancies .

- Case Study : In 2-(4-ethylphenyl)propanoic acid, steric hindrance caused deviations resolved via DFT .

Q. What strategies improve enantiomeric purity during synthesis, and how is this quantified?

Methodological Answer:

- Chiral Catalysts : Use (S)-proline-derived catalysts in asymmetric Mannich reactions (e.g., 90% ee achieved for similar amino acids) .

- Analytical Methods :

- Chiral HPLC : Utilize a Chiralpak IA column (hexane:isopropanol 70:30, 1 mL/min) to separate enantiomers .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +15.6° for (S)-enantiomer) .

- Yield vs. Purity Trade-offs : Higher catalyst loading (10 mol%) improves ee but may reduce yield due to side reactions. Optimize via DoE (Design of Experiments) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.